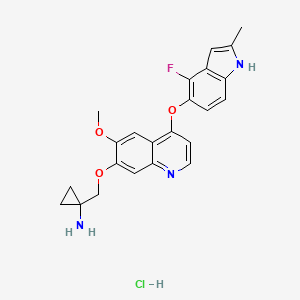

Anlotinib (hydrochloride)

Description

BenchChem offers high-quality Anlotinib (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anlotinib (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H23ClFN3O3 |

|---|---|

Molecular Weight |

443.9 g/mol |

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H |

InChI Key |

GTAUHBAHFJIAQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anlotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anlotinib (B1662124) hydrochloride, a multi-target tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. This technical guide provides a comprehensive overview of a key synthesis pathway for anlotinib hydrochloride, designed for researchers, scientists, and professionals in drug development. The described route commences with the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone, followed by a series of transformations including reduction, cyclization, etherification, and final salt formation. This document details the experimental protocols for each pivotal step, presents quantitative data in structured tables for clarity and comparative analysis, and includes visual diagrams of the synthesis workflow to facilitate a deeper understanding of the chemical processes involved.

Introduction

Anlotinib is a potent inhibitor of various receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and growth. The complexity of its molecular structure necessitates a multi-step synthesis process. This guide focuses on a well-documented synthetic route, providing in-depth procedural details and quantitative analysis to support research and development activities in medicinal chemistry and pharmaceutical manufacturing.

Overall Synthesis Pathway

The synthesis of anlotinib hydrochloride can be strategically divided into several key stages, starting from the preparation of advanced intermediates and culminating in the formation of the final active pharmaceutical ingredient (API). The overall workflow is depicted below.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of anlotinib hydrochloride, along with tables summarizing the quantitative data for each reaction.

Step 1: Synthesis of 3-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-2-fluoro-6-nitrophenyl)propan-2-one (Compound 3)

The initial step involves the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline (Compound 1) and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone (Compound 2).

Experimental Protocol:

To a solution of 7-benzyloxy-4-chloro-6-methoxyquinoline (29.98 g, 100 mmol) and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone (21.32 g, 100 mmol) in N-methylpyrrolidone (150 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.22 g, 100 mmol). The reaction mixture is stirred and heated to 100°C overnight. After completion of the reaction, water (600 mL) is added, leading to the precipitation of a solid. The crude product is collected by filtration and recrystallized from a mixed solvent of isopropanol (B130326) and water to yield Compound 3.[1]

| Parameter | Value |

| Compound 1 | 29.98 g (100 mmol) |

| Compound 2 | 21.32 g (100 mmol) |

| Solvent | N-methylpyrrolidone (150 mL) |

| Base | DABCO (11.22 g, 100 mmol) |

| Temperature | 100°C |

| Reaction Time | Overnight |

| Yield | 84% (40.02 g) |

Step 2: Synthesis of 1-(5-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-4-fluoro-2-methyl-1H-indol-1-yl)ethan-1-one (Compound 4)

This step involves the reductive cyclization of Compound 3 to form the indole (B1671886) core of anlotinib.

Experimental Protocol:

Compound 3 (47.65 g, 100 mmol) is dissolved in ethyl acetate (B1210297) (238 mL) in a hydrogenation bottle. Sodium acetate (16.41 g, 200 mmol), acetic anhydride (B1165640) (20.42 g, 200 mmol), and 5% palladium on carbon (2.14 g) are added to the solution. The vessel is purged with hydrogen gas three times under vacuum and then pressurized to 0.15-0.20 MPa. The reaction is maintained at 50-55°C for 20-24 hours. Upon completion, the reaction mixture is cooled, and the palladium catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated, and petroleum ether (238 mL) is added to precipitate the product. The solid is collected by filtration, washed with a small amount of petroleum ether, and dried to give Compound 4.[1]

| Parameter | Value |

| Compound 3 | 47.65 g (100 mmol) |

| Solvent | Ethyl acetate (238 mL) |

| Reagents | Sodium acetate (16.41 g, 200 mmol), Acetic anhydride (20.42 g, 200 mmol) |

| Catalyst | 5% Pd/C (2.14 g) |

| Hydrogen Pressure | 0.15-0.20 MPa |

| Temperature | 50-55°C |

| Reaction Time | 20-24 hours |

| Yield | 93% (35.37 g) |

Step 3: Synthesis of 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-ol (Compound 5)

This step involves the deprotection of the benzyl (B1604629) group to yield the free hydroxyl group.

Experimental Protocol:

Compound 4 (38.04 g, 100 mmol) is suspended in isopropanol (190 mL) in a three-necked flask. A 15% aqueous solution of potassium carbonate (95 mL) is added, and the mixture is stirred and heated to 40-45°C for 4-6 hours. After the reaction, a portion of the isopropanol is removed under reduced pressure. The pH of the remaining solution is adjusted to 4-5 with 5% dilute hydrochloric acid, leading to the formation of a precipitate. The mixture is stirred for 1-2 hours, and the solid is collected by filtration. The crude product is recrystallized from a mixed solvent of isopropanol and water to afford Compound 5.[1]

| Parameter | Value |

| Compound 4 | 38.04 g (100 mmol) |

| Solvent | Isopropanol (190 mL) |

| Reagent | 15% aq. Potassium carbonate (95 mL) |

| Temperature | 40-45°C |

| Reaction Time | 4-6 hours |

| Yield | 91% (30.79 g) |

Step 4: Synthesis of Boc-Protected Anlotinib

In this step, the free hydroxyl group of Compound 5 is etherified with a Boc-protected cyclopropylamine derivative.

Experimental Protocol:

A suitable Boc-protected (1-aminocyclopropyl)methanol (B18537) derivative is reacted with Compound 5 in the presence of a suitable base and solvent. For example, tert-butyl (1-((tosyloxy)methyl)cyclopropyl)carbamate can be reacted with Compound 5 in a polar aprotic solvent such as DMF with a base like potassium carbonate at an elevated temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected anlotinib.

(Detailed quantitative data for this specific step is not fully available in the public domain and may be proprietary. The following is a representative protocol.)

| Parameter | Representative Value |

| Compound 5 | 1 equivalent |

| Boc-protected cyclopropylamine derivative | 1.1 - 1.5 equivalents |

| Solvent | DMF or Acetonitrile |

| Base | K₂CO₃ or Cs₂CO₃ |

| Temperature | 60-80°C |

| Reaction Time | 4-12 hours |

| Yield | (Not specified) |

Step 5: Synthesis of Anlotinib Hydrochloride

The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.

Experimental Protocol:

The Boc-protected anlotinib from the previous step is dissolved in a suitable solvent such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The reaction is typically carried out at room temperature or with gentle cooling. The anlotinib hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

| Parameter | Representative Value |

| Boc-Protected Anlotinib | 1 equivalent |

| Reagent | HCl in ethanol/isopropanol |

| Solvent | Ethanol or Isopropanol |

| Temperature | 0-25°C |

| Reaction Time | 1-4 hours |

| Yield | High (typically >90%) |

Signaling Pathways and Logical Relationships

The synthesis of anlotinib hydrochloride follows a logical progression of chemical transformations designed to build the complex molecular architecture from simpler, commercially available starting materials. The key logical relationships in this synthesis are:

-

Core Assembly: The initial coupling reaction forms the fundamental quinoline-indole ether linkage.

-

Heterocycle Formation: The subsequent hydrogenation and cyclization step constructs the crucial indole ring system.

-

Functional Group Interconversion: The debenzylation step unmasks a hydroxyl group for further functionalization.

-

Side Chain Introduction: The etherification with the cyclopropylamine fragment introduces the key side chain responsible for modulating the drug's pharmacokinetic and pharmacodynamic properties.

-

Final API Formulation: The deprotection and salt formation provide the stable and water-soluble hydrochloride salt suitable for pharmaceutical formulation.

Conclusion

This technical guide provides a detailed and structured overview of a key synthetic pathway for anlotinib hydrochloride. By presenting clear experimental protocols, quantitative data, and logical diagrams, this document aims to be a valuable resource for researchers and professionals involved in the synthesis and development of this important anticancer agent. The provided information should facilitate the replication and optimization of this synthesis, contributing to further advancements in the field of oncology drug development.

References

Anlotinib Hydrochloride: A Preclinical Mechanism of Action Deep Dive

An in-depth analysis of the multi-targeted tyrosine kinase inhibitor, anlotinib (B1662124) hydrochloride, reveals a potent and broad-spectrum anti-tumor activity rooted in its primary function as an inhibitor of angiogenesis. Preclinical data robustly demonstrates its high selectivity and inhibitory potency against key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization.

Anlotinib hydrochloride is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of various solid tumors.[1][2] Its mechanism of action is centered on the inhibition of multiple RTKs, primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as c-Kit.[1][3][4] This multi-targeted approach allows anlotinib to effectively disrupt tumor angiogenesis, proliferation, and survival.[3]

Core Mechanism: Anti-Angiogenesis

The predominant preclinical finding is that anlotinib exerts its anti-tumor effects mainly by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6][7] Anlotinib demonstrates high selectivity and potent inhibition of VEGFR2, a key mediator of angiogenesis.[5][6][7] It binds to the ATP-binding pocket of the VEGFR2 tyrosine kinase, effectively blocking its activation and downstream signaling.[1][3][5][6]

This inhibition of VEGFR2 signaling leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and tube formation.[1][5][6] Preclinical studies have consistently shown that anlotinib inhibits VEGF-induced signaling in human umbilical vein endothelial cells (HUVECs) at very low concentrations.[5][6][7] Furthermore, it has been observed to decrease vascular density in tumor tissues in vivo.[5][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of anlotinib against a panel of tyrosine kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Kinase Target | IC50 (nmol/L) | Reference |

| VEGFR2 | <1 (specifically 0.2) | [5] |

| VEGFR3 | 0.7 | [5] |

| VEGFR1 | 26.9 | [5] |

| PDGFRβ | 115.0 | [5] |

| c-Kit | 14.8 | [5] |

| FGFR1 | Not explicitly quantified in the provided search results | |

| FGFR2 | Not explicitly quantified in the provided search results | |

| FGFR3 | Not explicitly quantified in the provided search results |

Cellular and In Vivo Anti-Tumor Activity

Anlotinib's anti-proliferative effects are more pronounced on endothelial cells compared to tumor cells directly, underscoring its primary anti-angiogenic mechanism.[5][6] While micromolar concentrations are often required to inhibit tumor cell proliferation in vitro, nanomolar concentrations are effective at inhibiting angiogenesis.[5][6]

In vivo studies using human tumor xenograft models have demonstrated broad and potent anti-tumor efficacy of anlotinib at doses lower than other TKIs like sunitinib (B231).[5][8] For instance, in a human colon cancer SW620 xenograft model, anlotinib at a dose of 3 mg/kg showed comparable antitumor activity to sunitinib at 50 mg/kg.[5] In some models, anlotinib treatment has even led to tumor regression.[5]

Signaling Pathway Inhibition

Anlotinib's mechanism involves the blockade of key signaling pathways downstream of the targeted RTKs. By inhibiting VEGFR2, PDGFRβ, and FGFR1, anlotinib effectively suppresses the activation of their common downstream signaling molecule, ERK.[1][9][10]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that anlotinib is rapidly absorbed with good membrane permeability.[1][11][12] The oral bioavailability was reported to be 28–58% in rats and 41–77% in dogs.[1][11][12] Anlotinib exhibits high plasma protein binding (around 93-97%) in rats, dogs, and humans.[1][11] The terminal half-life varies between species, being approximately 5.1 hours in rats and 22.8 hours in dogs.[1][11][12]

| Pharmacokinetic Parameter | Rats | Dogs | Reference |

| Oral Bioavailability | 28-58% | 41-77% | [1][11][12] |

| Terminal Half-life (t1/2) | 5.1 ± 1.6 h | 22.8 ± 11.0 h | [1][11][12] |

| Plasma Protein Binding | 97% | 96% | [1][11] |

| Apparent Volume of Distribution (Vd) | 27.6 ± 3.1 L/kg | 6.6 ± 2.5 L/kg | [1][11] |

| Total Plasma Clearance | 5.35 ± 1.31 L/h/kg | 0.40 ± 0.06 L/h/kg | [1][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of anlotinib.

In Vitro Kinase Assay: The inhibitory effect of anlotinib on various tyrosine kinases was typically measured using an ELISA-based assay. Recombinant human kinase enzymes were incubated with a specific substrate and ATP in the presence of varying concentrations of anlotinib. The extent of substrate phosphorylation was then quantified using a specific antibody and a colorimetric or chemiluminescent detection system. The IC50 values were calculated from the dose-response curves.[5]

Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) or various tumor cell lines were seeded in 96-well plates. After cell attachment, they were treated with different concentrations of anlotinib in the presence or absence of growth factors (e.g., VEGF). Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as the sulforhodamine B (SRB) or MTT assay. The absorbance was measured to determine the percentage of cell growth inhibition, and IC50 values were calculated.[5]

Endothelial Cell Migration and Tube Formation Assays:

-

Migration Assay: HUVEC migration was assessed using a Transwell chamber assay. Cells were seeded in the upper chamber, and a chemoattractant (e.g., VEGF) was placed in the lower chamber. Anlotinib was added to the upper chamber. After incubation, the number of cells that migrated to the lower surface of the membrane was stained and counted.[5]

-

Tube Formation Assay: HUVECs were seeded on a layer of Matrigel in the presence of various concentrations of anlotinib and a pro-angiogenic stimulus. After incubation, the formation of capillary-like structures (tubes) was observed and quantified by measuring the total tube length or the number of branch points.[5]

In Vivo Xenograft Tumor Model: Human tumor cells were subcutaneously injected into immunodeficient mice (e.g., nude mice). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Anlotinib was administered orally at different doses, typically once daily. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and often processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).[5][8]

References

- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lnskaxh.com [lnskaxh.com]

- 11. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Anlotinib's Kinase Inhibition Profile: A Technical Guide

Anlotinib (B1662124) is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) engineered to disrupt key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as the stem cell factor receptor (c-Kit).[2][3][4][5] This comprehensive inhibition profile allows anlotinib to exert potent anti-tumor effects across a variety of solid tumors.[3][6]

Core Kinase Targets and Inhibitory Potency

Anlotinib demonstrates high selectivity and potent inhibitory activity against several key kinases involved in angiogenesis and cell proliferation. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been quantified through various preclinical studies. Anlotinib has shown particular potency against VEGFR2, a critical mediator of angiogenesis, with IC50 values reported to be less than 1 nmol/L.[2][7][8]

Table 1: Anlotinib In Vitro Kinase Inhibitory Activity (IC50)

| Target Kinase | IC50 (nmol/L) | Reference |

| VEGFR2 | < 1.0 | [2][7] |

| VEGFR2 | 0.2 | [7][8][9] |

| VEGFR2 | 5.6 ± 1.2 | [10] |

| VEGFR3 | 0.7 | [7][8][9] |

| VEGFR1 | 26.9 | [7] |

| PDGFRβ | 115.0 | [7] |

| PDGFRβ | 8.7 ± 3.4 | [10] |

| FGFR1 | 11.7 ± 4.1 | [10] |

| c-Kit | 14.8 | [7] |

Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.

Beyond these primary targets, anlotinib also exhibits inhibitory effects on other kinases including PDGFRα, FGFR1-4, RET, MET, Aurora-B, and c-FMS.[11][12][13] This broad-spectrum activity contributes to its robust anti-tumor and anti-angiogenic effects.[2][11]

Affected Signaling Pathways

The binding of anlotinib to the ATP-binding pocket of these kinases blocks their phosphorylation and subsequent activation.[2][14][15] This action effectively interrupts major downstream signaling cascades that are crucial for tumor cell function. The primary pathways affected are:

-

PI3K/AKT/mTOR Pathway: Downstream of VEGFR, FGFR, and c-Kit, this pathway is a critical regulator of cell survival, proliferation, and growth.[4][15][16]

-

RAF/MEK/ERK (MAPK) Pathway: This cascade, also downstream of the primary targets, plays a central role in regulating cell proliferation, differentiation, and migration.[4][14][17][18]

By simultaneously disrupting these pathways, anlotinib effectively suppresses tumor angiogenesis, inhibits tumor cell proliferation, and can induce apoptosis (programmed cell death).[1][4][15]

Experimental Protocols

The kinase inhibition profile of anlotinib has been characterized using a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of anlotinib to inhibit the enzymatic activity of purified kinases.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: This method quantifies kinase activity by detecting the phosphorylation of a substrate.

-

Methodology:

-

Recombinant tyrosine kinases are incubated in reaction buffer in 96-well plates.[7]

-

Anlotinib at various concentrations is added to the wells.

-

The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.[7]

-

After incubation, the reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.

-

A phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate.

-

A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of anlotinib.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of anlotinib concentration.

-

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

-

Principle: This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, resulting in a FRET signal.

-

Methodology:

-

The target kinase, a fluorescently labeled substrate (e.g., GFP-tagged), and ATP are combined in a buffer system.[19]

-

Anlotinib dilutions are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[20]

-

A detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.[19]

-

If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to the fluorescent substrate, allowing FRET to occur upon excitation.

-

The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.[19]

-

IC50 values are derived from dose-response curves.

-

Cell-Based Functional Assays

These assays assess the effects of anlotinib on cellular processes that are dependent on the targeted kinases.

A. Cell Proliferation/Viability Assays (MTT or CCK-8)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of cells.

-

Methodology:

-

Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates and allowed to adhere overnight.[21][22]

-

The cells are then treated with various concentrations of anlotinib for a specified duration (e.g., 24, 48, or 72 hours).[16][21]

-

For proliferation assays, cells may be stimulated with a growth factor like VEGF.[7]

-

Following treatment, a reagent (MTT or CCK-8) is added to each well and incubated for 2-4 hours.[16][21][22]

-

Living cells metabolize the reagent into a colored formazan (B1609692) product.

-

The absorbance of the solution is measured with a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[16][22]

-

The results are used to determine the concentration of anlotinib that inhibits cell growth by 50% (IC50).

-

B. Receptor Phosphorylation Assay (Western Blot)

-

Principle: This technique detects the phosphorylation status of specific proteins, providing a direct measure of kinase inhibition within the cell.

-

Methodology:

-

Cells are serum-starved and then pre-treated with different concentrations of anlotinib for a set time (e.g., 1.5 hours).[7]

-

The relevant ligand (e.g., VEGF, FGF-2, PDGF-BB) is added to stimulate receptor phosphorylation.[14]

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR2) and the total form of the kinase.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is applied, and the resulting signal is captured. The ratio of phosphorylated protein to total protein is used to quantify the level of inhibition.[14]

-

References

- 1. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment | MDPI [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. lnskaxh.com [lnskaxh.com]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 [agris.fao.org]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. promega.com [promega.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

anlotinib hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anlotinib (B1662124) hydrochloride is a novel, orally administered small-molecule receptor tyrosine kinase (RTK) inhibitor that has demonstrated broad-spectrum anti-tumor activity. It targets multiple signaling pathways involved in tumor angiogenesis and proliferation, primarily inhibiting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of anlotinib hydrochloride. Detailed methodologies for key experimental assays are presented, along with a summary of its inhibitory effects and cellular activities. Furthermore, this guide illustrates the key signaling pathways affected by anlotinib and outlines a typical experimental workflow for its characterization.

Chemical Structure and Properties

Anlotinib hydrochloride is the dihydrochloride (B599025) salt of anlotinib. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride[1][2] |

| Synonyms | AL3818, Catequentinib Hydrochloride[3] |

| CAS Number | 1360460-82-7 (dihydrochloride)[1][3][4] |

| 1058156-90-3 (free base)[3] | |

| Molecular Formula | C₂₃H₂₄Cl₂FN₃O₃[1][2][3] |

| Molecular Weight | 480.36 g/mol [1][3] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO (approx. 1 mg/ml) and dimethyl formamide (B127407) (approx. 0.5 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.[3] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[3] |

Mechanism of Action and Biological Activity

Anlotinib is a multi-target tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and cell proliferation.[3][5][6] It shows high selectivity and inhibitory potency for VEGFR2, a key mediator of angiogenesis.

Kinase Inhibition Profile

The inhibitory activity of anlotinib against a panel of receptor tyrosine kinases has been evaluated in various studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 | 26.9[5] |

| VEGFR2 | 0.2[5] |

| VEGFR3 | 0.7[5] |

| FGFR1 | 11.7[5] |

| PDGFRβ | 115[5] |

| c-Kit | 14.8[5] |

| c-Met | >2000[5] |

| c-Src | >2000[5] |

| EGFR | >2000[5] |

| HER2 | >2000[5] |

In Vitro Cellular Activity

Anlotinib has been shown to inhibit the proliferation of various cancer cell lines and endothelial cells.

| Cell Line/Assay | IC₅₀ |

| HUVEC (VEGF-induced migration) | 0.1 nM[6] |

| Various Cancer Cell Lines (Proliferation) | 3-12.5 µM[5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of anlotinib hydrochloride.

Kinase Inhibition Assay (ELISA-based)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of anlotinib against a specific tyrosine kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Anlotinib hydrochloride

-

96-well microplates

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Anti-phosphotyrosine antibody (e.g., PY99)

-

HRP-conjugated secondary antibody

-

TMB or other suitable substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well microplate with the poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of anlotinib hydrochloride in the assay buffer.

-

In each well, add the kinase, the ATP solution, and the anlotinib dilution (or vehicle control).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Wash the plate to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine primary antibody to each well and incubate at room temperature for 1-2 hours.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each anlotinib concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of anlotinib on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Anlotinib hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of anlotinib hydrochloride in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the anlotinib dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of anlotinib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Anlotinib hydrochloride

-

Vehicle solution (for control group)

-

Calipers

-

Animal balance

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the anlotinib formulation for oral gavage at the desired dose levels.

-

Administer anlotinib or the vehicle to the respective groups of mice daily (or as per the determined schedule) by oral gavage.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.

-

Weigh the excised tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by anlotinib and a logical workflow for its preclinical characterization.

Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

Caption: A typical workflow for the preclinical characterization of anlotinib hydrochloride.

Conclusion

Anlotinib hydrochloride is a potent multi-target receptor tyrosine kinase inhibitor with significant anti-angiogenic and anti-proliferative activities. Its ability to simultaneously block multiple critical signaling pathways underscores its potential as a valuable therapeutic agent in the treatment of various cancers. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its mechanisms of resistance and potential combination therapies will continue to define its role in oncology.

References

- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]

- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. What is Anlotinib Dihydrochloride used for? [synapse.patsnap.com]

Anlotinib (Hydrochloride): A Technical Guide for Researchers

CAS Number: 1058156-90-3 (Anlotinib free base)

Anlotinib (B1662124) Hydrochloride: 1058157-76-8 (monohydrochloride), 1360460-82-7 (dihydrochloride)

Chemical Name: 1-(((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropan-1-amine

This technical guide provides a comprehensive overview of anlotinib, a multi-target tyrosine kinase inhibitor (TKI), for researchers, scientists, and drug development professionals. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Properties and Mechanism of Action

Anlotinib is a potent oral TKI that exerts its anti-tumor effects by inhibiting several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β). Additionally, it shows inhibitory activity against c-Kit, and Ret.[1][2][3] By blocking these receptors, anlotinib effectively hinders downstream signaling pathways, primarily the ERK and Akt pathways, leading to the inhibition of tumor angiogenesis, cell proliferation, and migration.[4]

Signaling Pathway Inhibition

Anlotinib's multi-targeted approach disrupts key signaling cascades crucial for tumor growth and survival. The binding of growth factors like VEGF, PDGF, and FGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling. Anlotinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and subsequent activation of downstream effectors like ERK and Akt. This dual blockade of critical pathways contributes to its broad anti-tumor activity.

Caption: Anlotinib's inhibition of multiple receptor tyrosine kinases and downstream pathways.

Quantitative Preclinical Data

Anlotinib has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative and anti-angiogenic effects in various preclinical models.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of anlotinib against key tyrosine kinases are summarized below.

| Kinase Target | IC50 (nM) |

| VEGFR2 | < 1[5], 0.2[5], 5.6 ± 1.2[6] |

| VEGFR3 | 0.7[5] |

| PDGFRβ | 8.7 ± 3.4[6], 115.0[5] |

| FGFR1 | 11.7 ± 4.1[6] |

| c-Kit | 14.8[5] |

| VEGFR1 | 26.9[5] |

In Vitro Cellular Activity

Anlotinib inhibits the proliferation of various cancer cell lines and endothelial cells.

| Cell Line | Assay | IC50 (µM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated proliferation | 0.0002[5] |

| Multiple Cancer Cell Lines | Proliferation | 3 - 12.5[7] |

| PC-9 (Lung Cancer) | Proliferation | 8.06 ± 1.2[8] |

| HCC827 (Lung Cancer) | Proliferation | 7.39 ± 0.81[8] |

| PC-9-derived LCSCs | Proliferation | 15.73 ± 0.48[8] |

| HCC827-derived LCSCs | Proliferation | 13.19 ± 0.53[8] |

Pharmacokinetics in Animal Models

Pharmacokinetic parameters of anlotinib have been evaluated in several animal species.

| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Apparent Volume of Distribution (L/kg) | Total Plasma Clearance (L·h⁻¹·kg⁻¹) |

| Rat | 28-58 | 5.1 ± 1.6 | 27.6 ± 3.1 | 5.35 ± 1.31 |

| Dog | 41-77 | 22.8 ± 11.0 | 6.6 ± 2.5 | 0.40 ± 0.06 |

Clinical Data Summary

Anlotinib has undergone extensive clinical evaluation and is approved for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma in China.[9]

Pharmacokinetics in Humans

In a phase I study in patients with advanced refractory solid tumors, anlotinib was rapidly absorbed and slowly eliminated with a half-life of 96 hours.[1] A population pharmacokinetic model described its profile as a one-compartment model with first-order absorption and elimination.[10]

| Parameter | Population Estimate |

| Apparent total clearance | 8.91 L/h[10] |

| Apparent volume of distribution | 1950 L[10] |

| Absorption rate constant | 0.745/h[10] |

Clinical Efficacy in Advanced NSCLC (ALTER-0303 Trial)

The ALTER-0303 trial was a randomized, double-blind, placebo-controlled phase III study in patients with advanced NSCLC who had progressed after at least two lines of chemotherapy.

| Endpoint | Anlotinib | Placebo | P-value |

| Median Overall Survival (OS) | 9.6 months | 6.3 months | 0.002[11] |

| Median Progression-Free Survival (PFS) | 5.4 months | 1.2 months | < 0.0001[12] |

| Objective Response Rate (ORR) | 9.2% | 0.7% | < 0.001 |

| Disease Control Rate (DCR) | 81.0% | 37.1% | < 0.001[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize anlotinib.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the in vitro potency of anlotinib against a target kinase like VEGFR2.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).

-

Prepare serial dilutions of anlotinib in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 1%).

-

Dilute the recombinant kinase (e.g., VEGFR2) and substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer to the desired concentrations.

-

-

Kinase Reaction:

-

In a white 96-well plate, add the anlotinib dilutions. Include wells for positive control (kinase + vehicle) and blank (vehicle, no kinase).

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted kinase to all wells except the blank.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Stop the reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Incubate as per the manufacturer's instructions.

-

Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature to stabilize the signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

Cell Proliferation (MTT) Assay

This assay measures the effect of anlotinib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of anlotinib or vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16][17]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in signaling pathways affected by anlotinib.

Caption: General workflow for Western blot analysis.

Protocol:

-

Sample Preparation: Treat cells with anlotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][18]

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of anlotinib's anti-tumor efficacy in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer anlotinib orally (e.g., 3-6 mg/kg daily) or vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers like CD31 and Ki-67).[14]

Synthesis of Anlotinib Hydrochloride

The synthesis of anlotinib hydrochloride can be achieved through a multi-step process. One reported method involves the reaction of 7-benzyloxy-4-chloro-6-methoxyquinoline with a substituted phenol (B47542) intermediate, followed by a series of reactions including nitro group reduction, debenzylation, and introduction of the cyclopropylamine (B47189) side chain, and finally, salt formation with hydrochloric acid.

Pharmacokinetic Analysis by LC-MS/MS

A sensitive and robust UPLC-MS/MS method has been developed for the simultaneous quantification of anlotinib in plasma.

Protocol Outline:

-

Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent.

-

Chromatographic Separation: Separation on a C18 column with a gradient mobile phase.

-

Mass Spectrometric Detection: Detection using an ESI+ source in multiple reaction monitoring (MRM) mode. The transition for anlotinib is typically m/z 408.2 → 339.2.[19]

-

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and stability.

This technical guide provides a foundational understanding of anlotinib (hydrochloride) for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 3. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 5. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 6. A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The efficacy and safety of anlotinib treatment for advanced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Anlotinib, a Tyrosine Kinase Inhibitor, in Rat Plasma by UHPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment and validation of a LC-MS/MS method for the determination of anlotinib in human plasma: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Anlotinib: A Core Technical Guide for Researchers

Anlotinib (B1662124) is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of cancers. This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of anlotinib, with a focus on its molecular properties, mechanism of action, and relevant experimental protocols for preclinical research.

Anlotinib: Molecular and Chemical Properties

Anlotinib is available for research and clinical use as a free base and as a hydrochloride salt. The key molecular details are summarized in the table below.

| Property | Anlotinib (Free Base) | Anlotinib Dihydrochloride |

| Molecular Formula | C₂₃H₂₂FN₃O₃ | C₂₃H₂₄Cl₂FN₃O₃ |

| Molecular Weight | 407.4 g/mol [1] | 480.36 g/mol [2][3][4] |

| CAS Number | 1058156-90-3 | 1360460-82-7 |

| IUPAC Name | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |

Mechanism of Action: Signaling Pathway Inhibition

Anlotinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The primary targets of anlotinib include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and the stem cell factor receptor (c-Kit).

By binding to the ATP-binding sites of these kinases, anlotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. Key pathways disrupted by anlotinib include the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for endothelial cell and tumor cell proliferation, migration, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of anlotinib.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of anlotinib on the activity of specific receptor tyrosine kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, PDGFRβ)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Anlotinib stock solution (in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Protocol:

-

Prepare a serial dilution of anlotinib in kinase buffer.

-

Add the kinase enzyme and kinase substrate to each well of a 96-well plate.

-

Add the diluted anlotinib or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels or the phosphorylated substrate using a suitable detection method (e.g., Kinase-Glo® Luminescent Kinase Assay).

-

Calculate the percentage of kinase inhibition for each anlotinib concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of anlotinib on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HUVEC, A549, HT-29)

-

Complete cell culture medium

-

Anlotinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of anlotinib or vehicle control for 24, 48, or 72 hours.

-

Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by anlotinib.

Materials:

-

Cells treated with anlotinib and/or a growth factor (e.g., VEGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow: Quantification of Anlotinib in Biological Samples

The following workflow outlines a typical procedure for the quantification of anlotinib in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

References

Anlotinib's Biological Activity in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib (B1662124) is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2/KDR, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[2][3] Additionally, anlotinib is known to inhibit other key kinases such as c-Kit and Ret.[2] This comprehensive inhibitory profile allows anlotinib to disrupt multiple critical signaling pathways simultaneously, leading to the suppression of tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides a detailed overview of the biological activity of anlotinib in various cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Core Mechanism of Action

Anlotinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.[5] The primary targets of anlotinib are central to two key processes in tumor progression: angiogenesis and direct tumor cell proliferation. By inhibiting VEGFR, PDGFR, and FGFR, anlotinib potently disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][6] Furthermore, its inhibitory action on receptors like c-Kit and FGFR directly impacts tumor cell growth and survival.[4][5]

The inhibition of these primary targets leads to the downregulation of several key intracellular signaling pathways, most notably the PI3K/AKT/mTOR and RAS/MAPK (ERK) pathways.[7] These pathways are critical regulators of cell proliferation, survival, apoptosis, and cell cycle progression. By attenuating these signals, anlotinib induces a range of anti-tumor effects in cancer cell lines.

Key Signaling Pathways Targeted by Anlotinib

Anlotinib's multi-targeted nature allows it to interfere with several interconnected signaling pathways vital for tumor growth and survival. Below are diagrams illustrating the primary signaling cascades disrupted by anlotinib.

Anlotinib's inhibition of key receptor tyrosine kinases and downstream signaling pathways.

Quantitative Analysis of Anlotinib's Biological Activity

The following tables summarize the quantitative data on the in vitro effects of anlotinib across various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Anlotinib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 0.0002 (VEGF-stimulated) | - | [8] |

| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 2.0 (FBS-stimulated) | - | [8] |

| A549 | Non-Small Cell Lung Cancer | MTT | 3.0 - 12.5 | - | [8] |

| H1975 | Non-Small Cell Lung Cancer | MTT | - | - | [9] |

| PC9 | Non-Small Cell Lung Cancer | MTT | - | - | [9] |

| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 6.254 | 24 | [10][11] |

| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 4.432 | 48 | [10][11] |

| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 3.118 | 72 | [10][11] |

| Nalm6 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 3.224 ± 0.875 | 24 | [12] |

| SupB15 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 3.803 ± 0.409 | 24 | [12] |

| Nalm6 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 2.468 ± 0.378 | 48 | [12] |

| SupB15 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 2.459 ± 0.443 | 48 | [12] |

| RL | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |

| DOHH-2 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |

| SU-DHL-4 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |

| SU-DHL-6 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |

| RL | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |

| DOHH-2 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |

| SU-DHL-4 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |

| SU-DHL-6 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |

Table 2: Effects of Anlotinib on Cell Cycle Distribution

| Cell Line | Cancer Type | Anlotinib Conc. (µM) | Incubation Time (h) | Effect | Reference |

| CT26 | Colorectal Cancer | Various | 24 | G2/M arrest | [14] |

| SKOV-3 | Ovarian Cancer | Various | 48 | G2/M arrest | [15] |

| Fadu | Hypopharyngeal Carcinoma | 10 | - | G2/M arrest, decreased S phase | [16] |

| RL | Transformed Follicular Lymphoma | Various | 18 | G2/M arrest | [13][17] |

| SU-DHL-4 | Transformed Follicular Lymphoma | Various | 18 | G2/M arrest | [13][17] |

| Molm-13 | Acute Myeloid Leukemia | Various | 8, 24 | G2/M arrest | [18] |

| MV4-11 | Acute Myeloid Leukemia | Various | 8, 24 | G2/M arrest | [18] |

Table 3: Induction of Apoptosis by Anlotinib

| Cell Line | Cancer Type | Anlotinib Conc. (µM) | Incubation Time (h) | Method | Key Findings | Reference |

| CT26 | Colorectal Cancer | Various | 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [14] |

| SKOV-3 | Ovarian Cancer | Various | 24, 48, 72 | Flow Cytometry (Annexin V/PI) | Time- and dose-dependent increase in apoptosis | [15] |

| MCF-7 | Breast Cancer | 10 | 24 | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis | [19] |

| MDA-MB-231 | Breast Cancer | 10 | 24 | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis | [19] |

| RL | Transformed Follicular Lymphoma | Various | 24, 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [17][20] |

| DOHH-2 | Transformed Follicular Lymphoma | Various | 24, 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [17][20] |

Table 4: Inhibition of Cell Migration and Invasion by Anlotinib

| Cell Line | Cancer Type | Assay | Anlotinib Conc. (µM) | Key Findings | Reference |

| CT26 | Colorectal Cancer | Wound Healing, Transwell | Various | Dose-dependent inhibition of migration and invasion | [21] |

| MCF-7 | Breast Cancer | Wound Healing, Transwell | 2, 4, 6 | Concentration-dependent inhibition of migration and invasion | [22][23][24] |

| MUM-2B | Malignant Melanoma | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |

| C8161 | Malignant Melanoma | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |

| HUVEC | Endothelial Cells | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |

| H1975-OR | Osimertinib-resistant NSCLC | Transwell | - | Combination with osimertinib (B560133) significantly inhibited migration | [9] |

| Colorectal Carcinoma Cells | Colorectal Cancer | Wound Healing, Transwell | 1.25, 2.5, 5.0 | Inhibition of migration and invasion | [26] |

| Fadu | Hypopharyngeal Carcinoma | Wound Healing, Transwell | - | Inhibition of migration and invasion | |

| Gastric Cancer Cells | Gastric Cancer | Wound Healing, Transwell | 8 | Reduced migration and invasion | [27] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro biological activity of anlotinib in cancer cell lines.

A generalized workflow for in vitro assessment of anlotinib's activity.

Cell Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.[2][28]

-

Treatment: Treat the cells with a series of concentrations of anlotinib and a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10]

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.[10]

-

Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[28] Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader.[2]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[10]

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with anlotinib for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[3][29]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[29]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat cells with anlotinib, then harvest and wash with PBS.[30]

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice or store at 4°C.[30]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[30]

-

Incubation: Incubate at room temperature for 5-10 minutes.[30]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[30]

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.[17]

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[31]

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[31]

-

Treatment and Imaging: Wash the cells to remove debris and add fresh media with or without anlotinib. Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours).[32]

-

Data Analysis: Measure the width or area of the scratch at different time points to quantify the rate of cell migration and wound closure.[32]

Transwell Migration and Invasion Assay

This assay measures the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[33]

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel.[34]

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.[35]

-

Chemoattractant Addition: Place medium containing a chemoattractant (e.g., FBS) in the lower chamber.[35]

-

Incubation: Incubate the plate for a specific period to allow cells to migrate or invade through the membrane.

-

Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.[7]

-

Quantification: Count the number of migrated/invaded cells in several microscopic fields to quantify cell motility.[34]

Tube Formation Assay

This assay evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, a key step in angiogenesis.[36]

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract like Matrigel and allow it to solidify.[37]

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of different concentrations of anlotinib.[37]

-

Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures.[37]

-

Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.[38]

Conclusion

Anlotinib demonstrates potent and broad-spectrum anti-cancer activity in a wide range of cancer cell lines. Its multi-targeted inhibition of key receptor tyrosine kinases, particularly VEGFR, PDGFR, and FGFR, effectively disrupts crucial downstream signaling pathways like PI3K/AKT and RAS/MAPK. This leads to the significant inhibition of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of migration, invasion, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of anlotinib and explore its therapeutic potential in oncology.

References

- 1. kumc.edu [kumc.edu]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MTT Assay and Determination of IC50 [bio-protocol.org]

- 11. Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. medsci.org [medsci.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wound healing assay - Wikipedia [en.wikipedia.org]

- 18. Anlotinib suppresses MLL-rearranged acute myeloid leukemia cell growth by inhibiting SETD1A/AKT-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Anlotinib inhibits the proliferation, migration and invasion, and...: Ingenta Connect [ingentaconnect.com]

- 24. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anlotinib suppresses proliferation, migration, and immune escape of gastric cancer cells by activating the cGAS-STING/IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 31. Scratch Wound Healing Assay [bio-protocol.org]

- 32. med.virginia.edu [med.virginia.edu]

- 33. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 34. clyte.tech [clyte.tech]

- 35. corning.com [corning.com]

- 36. bio-protocol.org [bio-protocol.org]

- 37. merckmillipore.com [merckmillipore.com]

- 38. ibidi.com [ibidi.com]

Preclinical Pharmacology of Anlotinib Hydrochloride: A Technical Guide

Introduction

Anlotinib (B1662124) hydrochloride is a novel, orally administered, multi-target tyrosine kinase inhibitor (TKI) engineered to suppress tumor angiogenesis and proliferation.[1][2][3] Developed by Chia Tai Tianqing Pharmaceutical Group, it has demonstrated broad-spectrum anti-tumor activity in a range of preclinical models and has been approved for treating various malignancies.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of anlotinib, detailing its mechanism of action, inhibitory activity, in vitro and in vivo efficacy, and pharmacokinetic profile. The content is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action

Anlotinib exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[2][5] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4), and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ).[1][3][6] Additionally, it inhibits other kinases such as c-Kit and Ret.[3][6]

By binding to the ATP-binding pocket of these kinases, particularly VEGFR2, anlotinib blocks their phosphorylation and activation.[4][7] This disruption of signaling cascades inhibits downstream pathways crucial for tumor progression, including the RAS/MAPK/ERK and PI3K/AKT pathways.[1][8][9] The comprehensive inhibition of these signaling networks results in potent anti-angiogenic and anti-proliferative effects.[4][8]

Quantitative Data Summary

Anlotinib's pharmacological profile is characterized by potent and selective inhibitory activity, translating to significant in vitro and in vivo efficacy.

The half-maximal inhibitory concentration (IC50) values demonstrate anlotinib's high potency, particularly against VEGFR2.[4]

| Kinase Target | IC50 (nmol/L) | Reference(s) |

| VEGFR2 | 0.2 - 5.6 | [4][10][11] |

| VEGFR3 | 0.7 | [4] |

| PDGFRβ | 8.7 - 115.0 | [4][10][11] |

| FGFR1 | 11.7 | [10][11] |

| c-Kit | 14.8 | [4] |

| VEGFR1 | 26.9 | [4] |

Anlotinib effectively inhibits key cellular processes involved in angiogenesis at nanomolar concentrations, while its direct cytotoxic effect on tumor cells requires micromolar concentrations.[4][7]

| Assay | Cell Line | Endpoint | IC50 | Reference(s) |

| Cell Proliferation | HUVEC | VEGF-stimulated growth | Picomolar | [4][7] |